3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione
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Overview
Description
3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione is a complex organic compound featuring a dibenzoazepine core with dichloro and fluorenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the fluorenyl intermediate, which is then subjected to chlorination and subsequent cyclization to form the dibenzoazepine core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also critical in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene: Shares the dichloro and fluorenyl features but lacks the dibenzoazepine core.
9H-Fluoren-2-yl isocyanate: Contains the fluorenyl group but differs in its functional groups and overall structure.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar in having halogen substituents and a fluorenyl core but differs in the type of halogens and additional substituents.
Uniqueness
3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione is unique due to its combination of a dibenzoazepine core with dichloro and fluorenyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
25698-59-3 |
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Molecular Formula |
C27H15Cl2NO2 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
3,9-dichloro-6-(9H-fluoren-2-yl)benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C27H15Cl2NO2/c28-17-5-8-22-23-9-6-18(29)14-25(23)27(32)30(26(31)24(22)13-17)19-7-10-21-16(12-19)11-15-3-1-2-4-20(15)21/h1-10,12-14H,11H2 |
InChI Key |
RSXRMWZFBPMNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=C(C=CC(=C5)Cl)C6=C(C4=O)C=C(C=C6)Cl |
Origin of Product |
United States |
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